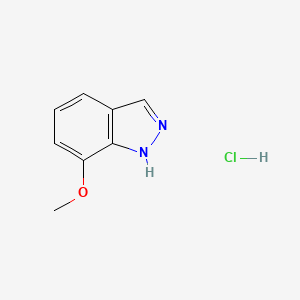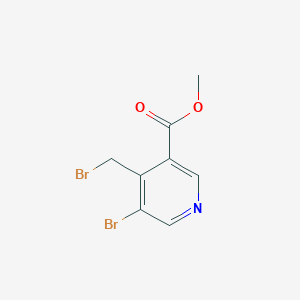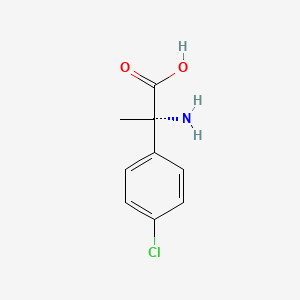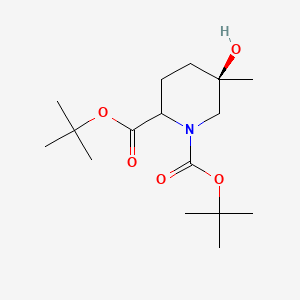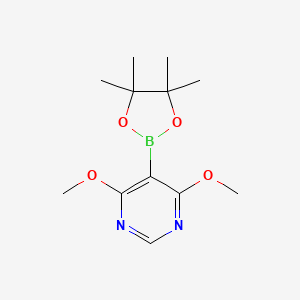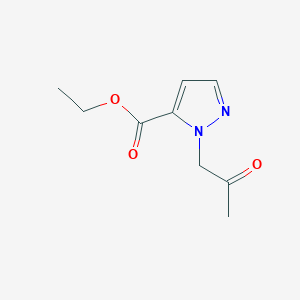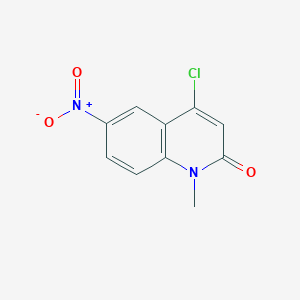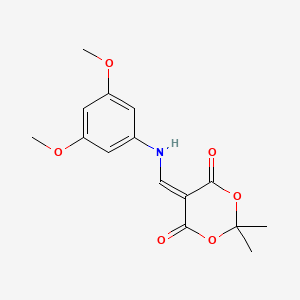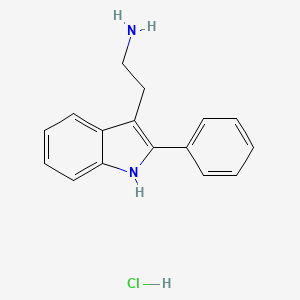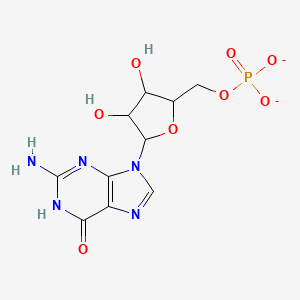![molecular formula C8H14O4S B13915942 [(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate is an organic compound characterized by a cyclopentanone ring substituted with a methyl ethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate typically involves the reaction of 3-oxocyclopentanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-oxocyclopentanone+ethanesulfonyl chloridetriethylamine[(1R)-3-oxocyclopentyl]methyl ethanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The ethanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The ketone group in the cyclopentanone ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted cyclopentanone derivatives.
Reduction: [(1R)-3-hydroxycyclopentyl]methyl ethanesulfonate.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ethanesulfonate groups, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- [(1R)-3-oxocyclopentyl]methyl methanesulfonate
- [(1R)-3-oxocyclopentyl]methyl benzenesulfonate
- [(1R)-3-oxocyclopentyl]methyl toluenesulfonate
Uniqueness
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate is unique due to its specific combination of a cyclopentanone ring and an ethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
[(1R)-3-oxocyclopentyl]methyl ethanesulfonate |
InChI |
InChI=1S/C8H14O4S/c1-2-13(10,11)12-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
IONLUNMNHJXIRN-SSDOTTSWSA-N |
Isomeric SMILES |
CCS(=O)(=O)OC[C@@H]1CCC(=O)C1 |
Canonical SMILES |
CCS(=O)(=O)OCC1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


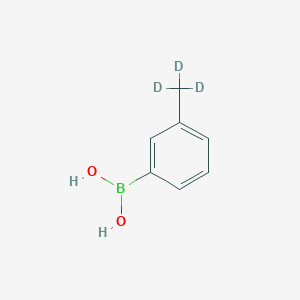
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
